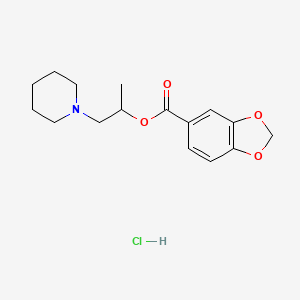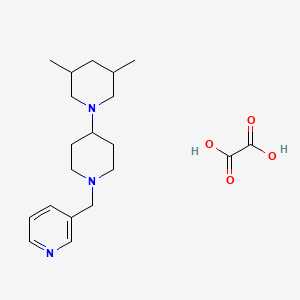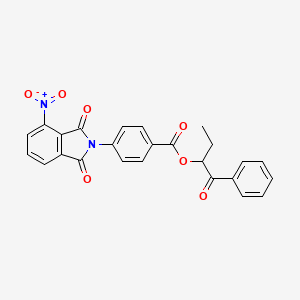![molecular formula C21H36N2O5 B3968569 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968569.png)
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential therapeutic uses. It was first synthesized in 2007 by researchers at Janssen Research and Development, a subsidiary of Johnson & Johnson.
Wirkmechanismus
The exact mechanism of action of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to exert its effects through modulation of the aforementioned neurotransmitter receptors. Specifically, it is thought to act as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased dopamine and norepinephrine release in certain brain regions, as well as changes in neuronal firing patterns and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate for lab experiments is its high selectivity for certain neurotransmitter receptors. This allows researchers to more precisely investigate the effects of modulating these receptors on various physiological and behavioral outcomes. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation of its effects on neuronal firing patterns and synaptic plasticity could provide insight into its potential as a cognitive enhancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate has been the subject of several scientific studies, primarily focused on its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.
Eigenschaften
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O.C2H2O4/c22-19(10-9-17-7-3-4-8-17)21-15-11-18(12-16-21)20-13-5-1-2-6-14-20;3-1(4)2(5)6/h17-18H,1-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXETFTVSWRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![[4-(3,4-dimethylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968500.png)



![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3968539.png)

![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)

![4'-(4,5-dimethyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3968558.png)
![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)
